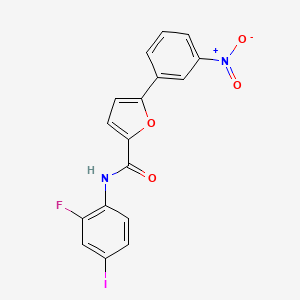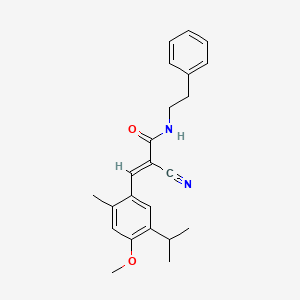
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide, also known as IMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide is not fully understood, but studies have shown that it acts as a potent inhibitor of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have analgesic properties, making it a potential treatment for pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its potency. 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to be a highly effective inhibitor of tubulin polymerization, making it a valuable tool for studying the cell cycle and apoptosis. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have low toxicity, making it a safer alternative to other tubulin inhibitors. However, one limitation of using 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its complex synthesis process, which can be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. One area of research is the development of new cancer therapies based on 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. Studies have shown that 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has the potential to inhibit the growth of a range of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, research on the anti-inflammatory properties of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide may lead to the development of new treatments for inflammatory diseases. Finally, further research on the biochemical and physiological effects of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide may uncover new applications for this compound in a range of fields.
Synthesemethoden
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-5-isopropyl-2-methylphenol with 2-bromoethylamine hydrobromide to form an intermediate product. This intermediate is then reacted with 2-phenylethylamine to form the final product, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. The synthesis of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)21-14-19(17(3)12-22(21)27-4)13-20(15-24)23(26)25-11-10-18-8-6-5-7-9-18/h5-9,12-14,16H,10-11H2,1-4H3,(H,25,26)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANFVFWTJMXCJ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)

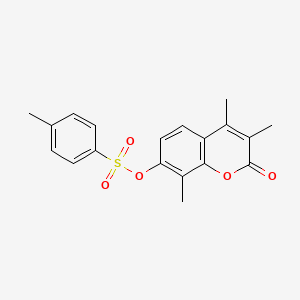
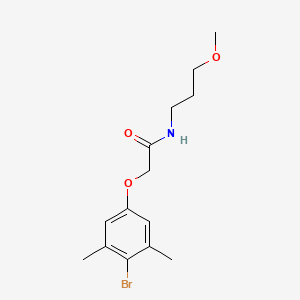
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)

![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
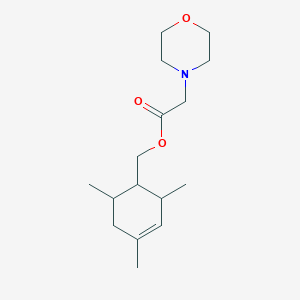

![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
